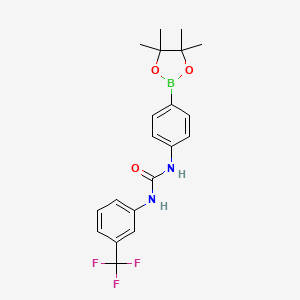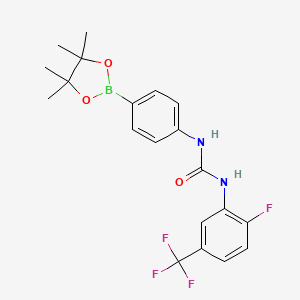
Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO6 . It has a molecular weight of 325.36 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.36 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Crizotinib Precursor: Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate serves as an essential intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Crizotinib targets ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) kinases, inhibiting their activity and impeding tumor growth .
Organic Synthesis and Catalysis
Boron-Containing Building Block: Researchers utilize this compound as a precursor for boron-containing molecules. Specifically, it serves as a starting material for the synthesis of boron-substituted pyrazoles, which find applications in organic synthesis, catalysis, and materials science. The boron atom in the pyrazole ring enhances reactivity and allows for diverse functionalization .
Materials Science and Polymer Chemistry
Crosslinking Agent: Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate can act as a crosslinking agent in polymer chemistry. When incorporated into polymer matrices, it forms stable linkages between polymer chains, improving mechanical properties, thermal stability, and chemical resistance. Applications include the modification of coatings, adhesives, and elastomers .
Analytical Chemistry
Reference Compound for NMR and HPLC: Researchers use this compound as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Its well-defined structure and characteristic signals serve as benchmarks for identifying and quantifying similar compounds in complex mixtures .
Pharmaceutical Process Development
Chiral Building Block: The piperidine ring in tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate can be exploited as a chiral building block. Its stereochemistry allows for the creation of enantiomerically pure compounds, crucial in drug synthesis and asymmetric catalysis .
Chemical Biology and Bioconjugation
Bioorthogonal Labeling: Researchers employ this compound for bioorthogonal labeling strategies. Its functional groups enable selective modification of biomolecules (e.g., proteins, nucleic acids) without interfering with native cellular processes. Applications include tracking cellular localization, studying protein-protein interactions, and drug delivery .
Mecanismo De Acción
The mechanism of action of this compound is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which is often relevant for pharmaceutical compounds. As this compound is used for research purposes , its mechanism of action may be subject to ongoing investigation.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-15(2,3)23-14(20)17-8-6-10(7-9-17)11-12(18)21-16(4,5)22-13(11)19/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNIQTXRQKOORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




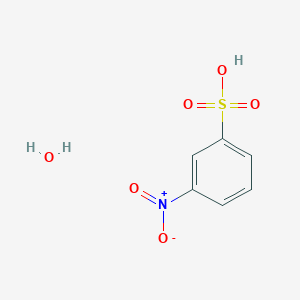
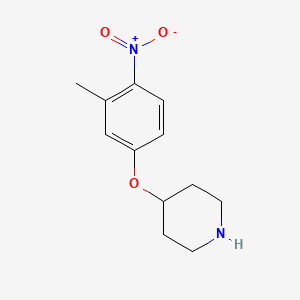
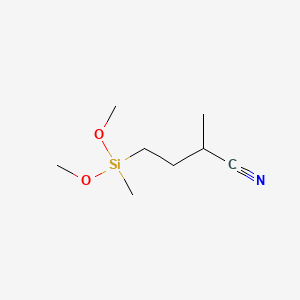
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene](/img/structure/B3155198.png)


![(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate](/img/structure/B3155216.png)
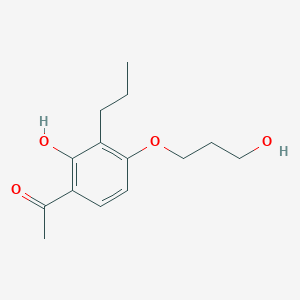
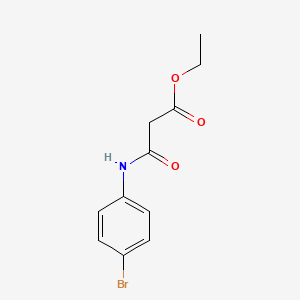

![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline](/img/structure/B3155274.png)
